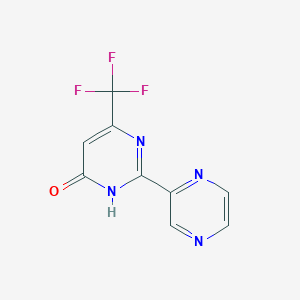

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

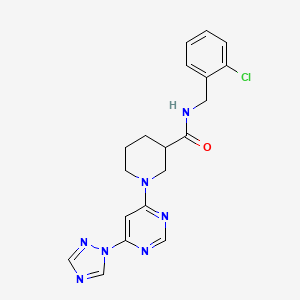

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine (4H2PTP) is a promising new compound that has recently been the subject of much scientific research. 4H2PTP is a heterocyclic organic compound that is composed of two nitrogen atoms, two oxygen atoms, and one carbon atom. It is synthesized through a reaction between 2-pyrazinecarboxylic acid and 4-hydroxy-6-trifluoromethylpyrimidine. 4H2PTP has been found to have a number of potential applications in the fields of biochemistry, physiology, and medicine.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Researchers have explored the synthesis of new chemical entities involving 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine. For instance, the compound has been used in the synthesis of pyrazolo[1,5-a]pyrimidines via ultrasonic sonochemical methods, demonstrating a simple, mild condition process with satisfactory yields. This methodology is advantageous due to its straightforward procedure, easy work-up, and short reaction times, making it an efficient path for creating new pyrimidine derivatives with potential biological activities (Buriol et al., 2013).

Molecular Interactions and Supramolecular Assemblies

The compound has also been part of studies focusing on molecular interactions and the formation of supramolecular structures. For example, its derivatives have been involved in forming novel crystals with a series of N-containing heterocycles, where the strong hydrogen bonds and weak intermolecular interactions play a significant role in assembling individual molecules into larger architectures. This research provides insights into the design of supramolecular synthons and the impact of hydrogen bonding in crystal engineering (Wang et al., 2014).

Antimicrobial and Anti-corrosive Properties

The antimicrobial and anti-corrosive properties of this compound derivatives have been evaluated in several studies. For instance, pyrazolo-pyrimidine derivatives have shown potential as corrosion inhibitors on copper in sulfuric acid solutions, highlighting their application in corrosion protection. These studies involve electrochemical techniques, surface analysis, and theoretical investigations to understand the anti-corrosion mechanism, indicating that these compounds could serve as effective corrosion inhibitors (Xu et al., 2018). Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potential antimicrobial agents, emphasizing the compound's utility in developing new therapeutics with antibacterial and antifungal activity (Holla et al., 2006).

Propiedades

IUPAC Name |

2-pyrazin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N4O/c10-9(11,12)6-3-7(17)16-8(15-6)5-4-13-1-2-14-5/h1-4H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJYQRKONYKZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CC(=O)N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)

![4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)benzonitrile](/img/structure/B2843743.png)

![N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2843744.png)

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2843747.png)

![N-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide](/img/structure/B2843748.png)

![Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2843749.png)